Promethazine-d6 Hydrochloride
CAS No.: 1189947-02-1
Cat. No.: VC0196480
Molecular Formula: C17H15D6ClN2S
Molecular Weight: 326.92
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1189947-02-1 |
---|---|
Molecular Formula | C17H15D6ClN2S |
Molecular Weight | 326.92 |
IUPAC Name | 1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; |
SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Appearance | Off-White to Pale Grey solid |
Melting Point | 210-212˚C |
Chemical Identity and Structure
Promethazine-d6 Hydrochloride is characterized by the replacement of six hydrogen atoms with deuterium atoms in the methyl groups attached to the tertiary amine. This strategically labeled compound maintains the phenothiazine core structure of promethazine while providing mass spectral differentiation critical for its use as an internal standard.
Basic Properties
The compound has the following physicochemical characteristics:
Property | Value |
---|---|
CAS Number | 1189947-02-1 |
Molecular Formula | C₁₇H₁₅D₆ClN₂S |
Molecular Weight | 326.92 g/mol |
Appearance | Pale Pink Solid |
Purity (Typical) | 98.7% by HPLC; 99% atom D |
Chemical Structure | Phenothiazine core with deuterated dimethylamino propyl side chain |
The molecular structure features a phenothiazine ring system with a propyl chain connecting to a dimethylamino group, where both methyl groups are fully deuterated (CD₃) .
Structural Details
The compound consists of a tricyclic phenothiazine nucleus and an amino-alkyl side chain. The deuterium labeling is specifically located on the two methyl groups attached to the nitrogen atom in the side chain, with each methyl group containing three deuterium atoms instead of hydrogen atoms. This strategic placement of deuterium atoms provides a mass shift that is crucial for mass spectrometric differentiation while maintaining similar chromatographic behavior to the non-deuterated compound .
Synthesis and Preparation
The synthesis of Promethazine-d6 Hydrochloride follows a similar pathway to the non-deuterated analog but incorporates deuterated reagents at key steps.
General Synthetic Approach
The preparation method typically involves:
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Reaction of phenothiazine with an appropriate base (such as potassium hydroxide)
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Alkylation with a suitable deuterated alkylating agent
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Isolation of the free base
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Conversion to the hydrochloride salt using hydrochloric acid
Detailed Synthesis Procedure
A patent describes a method that can be adapted for the deuterated version:
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Phenothiazine is reacted with potassium hydroxide in toluene under reflux conditions
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The appropriate deuterated alkylating agent is added dropwise
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After refluxing, the reaction mixture is cooled and processed through multiple extraction steps
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The isolated free base is converted to the hydrochloride salt by adjusting the pH to below 3 at 50-55°C
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The salt is purified through recrystallization, filtration, and washing
The hydrochloride salt formation is typically achieved by:
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Placing the free base in a reaction vessel with water
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Stirring at room temperature
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Heating in an oil bath to 50-55°C
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Adjusting pH to below 3
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Heating to 60-66°C and maintaining for 1 hour
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Cooling, recrystallizing, filtering under reduced pressure, and washing
Analytical Characterization
Promethazine-d6 Hydrochloride is rigorously characterized using multiple analytical techniques to ensure its identity, purity, and isotopic enrichment.
Spectroscopic Analysis
Standard analytical techniques for characterization include:
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Nuclear Magnetic Resonance (¹H-NMR): Confirms the deuterium substitution by showing reduced intensity of methyl group signals compared to the non-deuterated compound
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Mass Spectrometry: Typically shows a molecular ion peak at m/z 291.18 [M+H]⁺ for the free base form, consistent with the deuterium incorporation
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Infrared Spectroscopy: Provides structural confirmation through characteristic absorption bands
Chromatographic Analysis
HPLC analysis typically reveals high purity (>98%) with a characteristic retention time. A certificate of analysis for a commercial sample showed 98.7% purity by HPLC and 99% atom D enrichment .
Applications in Analytical Methods
Promethazine-d6 Hydrochloride serves as an essential tool in analytical chemistry, particularly in quantitative analysis of promethazine in various matrices.
Mass Spectrometry Parameters
The compound's mass spectrometric parameters, critical for its use as an internal standard, include:
Parameter | Value |
---|---|
Precursor ion (m/z) | 291.3 |
Product ions (m/z) | 92* and 240.1 |
Declustering Voltage (V) | 60 |
Collision Energies (eV) | 27/20 |
Retention time (min) | 5.99 |
These parameters enable clear differentiation from non-deuterated promethazine while maintaining similar chromatographic behavior .
LC-MS/MS Method Parameters
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Promethazine-d6 Hydrochloride as an internal standard employed the following conditions:
Parameter | Condition |
---|---|
Source temperature | 550°C |
Collision Gas | 8 psi |
Curtain gas | 40 psi |
Nebulizer gas | 55 psi |
Ionspray voltage | 5500 V |
Dwell time | A 50 ms |
This method demonstrated excellent analytical performance for the determination of promethazine and its metabolites in biological samples .
Performance in Bioanalytical Applications
Promethazine-d6 Hydrochloride has demonstrated excellent performance as an internal standard in bioanalytical methods.
Linearity and Sensitivity
When used in LC-MS/MS methods, the following analytical parameters have been achieved:
Parameter | Value |
---|---|
Linear Range | 0.1-50 μg/kg |
Limit of Detection (LOD) | 0.05 μg/kg |
Limit of Quantification (LOQ) | 0.1 μg/kg |
Correlation coefficient (r) | >0.999 |
These values demonstrate the high sensitivity and linearity achievable when using this compound as an internal standard .
Recovery and Precision Data
Recovery and precision data for promethazine analysis using Promethazine-d6 Hydrochloride as an internal standard across different matrices:
Tissue | Concentration (μg/kg) | Recovery (%) | Inter-day RSD (%) | Intra-day RSD (%) |
---|---|---|---|---|
Muscle | 0.1 | 81.73 | 11.16 | 9.86 |
Muscle | 5 | 94.47 | 4.78 | 5.12 |
Muscle | 50 | 100.27 | 3.83 | 6.12 |
Liver | 0.1 | 96.72 | 6.29 | 8.42 |
Liver | 5 | 107.17 | 2.32 | 10.42 |
Liver | 50 | 89.10 | 4.35 | 4.84 |
Kidney | 0.1 | 94.36 | 7.76 | 6.70 |
Kidney | 5 | 84.30 | 4.30 | 5.45 |
Kidney | 50 | 90.83 | 1.84 | 4.02 |
These results demonstrate excellent recovery and precision across multiple tissue matrices and concentration ranges .
Comparison with Non-deuterated Promethazine
Understanding the similarities and differences between Promethazine-d6 Hydrochloride and its non-deuterated counterpart is essential for its proper application.
Structural Comparison
The only structural difference between Promethazine-d6 Hydrochloride and conventional promethazine hydrochloride is the replacement of six hydrogen atoms with deuterium atoms in the dimethylamino groups. This substitution increases the molecular weight by approximately 6 atomic mass units but maintains nearly identical chemical properties .
Applications Comparison
While non-deuterated promethazine hydrochloride is primarily used as a pharmaceutical agent with antihistaminic, sedative, and antiemetic properties, Promethazine-d6 Hydrochloride is exclusively used as an analytical standard, particularly in forensic toxicology, pharmaceutical analysis, and bioanalytical applications .
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